Zinc, bromo(5-bromo-4-hexyl-2-thienyl)-
Description
"Zinc, bromo(5-bromo-4-hexyl-2-thienyl)-" is a zinc-coordinated organometallic compound featuring a brominated thienyl ligand with a hexyl substituent. The structure comprises a 2-thienyl ring substituted at the 4-position with a hexyl chain and at the 5-position with a bromine atom, coordinated to a zinc center via a bromo ligand. This compound is likely synthesized through organometallic reactions involving activated zinc, as evidenced by methodologies in related systems (e.g., activation of zinc with hydrochloric acid for α-bromo ester synthesis) .
Properties
CAS No. |
144634-74-2 |
|---|---|
Molecular Formula |
C10H14Br2SZn |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
5-bromo-4-hexyl-2H-thiophen-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C10H14BrS.BrH.Zn/c1-2-3-4-5-6-9-7-8-12-10(9)11;;/h7H,2-6H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
PTIWITVRDMXNSW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1=C(S[C-]=C1)Br.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Rieke Zinc
Rieke zinc is prepared by reducing anhydrous zinc chloride (ZnCl₂) with lithium metal in tetrahydrofuran (THF) using naphthalene as an electron carrier. The reaction proceeds as:
The resulting Zn* exhibits enhanced reactivity due to its finely divided particulate structure and high surface area.
Oxidative Addition to 2,5-Dibromo-3-Hexylthiophene
The target compound is synthesized by reacting Zn* with 2,5-dibromo-3-hexylthiophene in THF under inert conditions. The reaction mechanism involves selective insertion into the less sterically hindered C–Br bond at the 5-position of the thiophene ring:
Key parameters include:
-
Temperature : Room temperature (25°C)
-
Solvent : Anhydrous THF
The regioselectivity arises from the diminished steric hindrance at the 5-position compared to the 2-position, which is flanked by the hexyl substituent.
Direct Insertion Using Zinc Dust
Commercial zinc dust, when activated, can directly insert into carbon-bromine bonds without requiring pre-formed Rieke zinc. This method, reported by Kim Seung-Hoi, offers a cost-effective alternative.
Activation of Zinc Dust
Zinc dust is activated via sequential washing with dilute hydrochloric acid (1% HCl) and acetone to remove surface oxides. The cleaned zinc is then dried under vacuum.
Reaction with 2,5-Dibromo-3-Hexylthiophene
The activated zinc dust reacts with 2,5-dibromo-3-hexylthiophene in THF under argon:
Critical conditions:
The prolonged reaction time and elevated temperature compensate for the lower reactivity of zinc dust compared to Zn*.
Comparative Analysis of Methods
| Parameter | Rieke Zinc Method | Zinc Dust Method |
|---|---|---|
| Reactivity | High (due to Zn* morphology) | Moderate |
| Reaction Time | 8–10 hours | 24–48 hours |
| Temperature | 25°C | 60–70°C |
| Yield | 75–85% | 60–70% |
| Cost | Higher (Li/naphthalene) | Lower |
| Scalability | Limited by Zn* preparation | Industrially feasible |
The Rieke zinc method is preferred for laboratory-scale synthesis due to its efficiency, while the zinc dust approach is viable for larger-scale applications despite lower yields.
Mechanistic Insights and Side Reactions
Both methods proceed via a single-electron transfer (SET) mechanism, where zinc donates electrons to the carbon-bromine bond, leading to homolytic cleavage and subsequent radical recombination. Common side reactions include:
-
Over-reduction : Formation of 3-hexylthiophene via complete debromination.
-
Dimerization : Coupling of thienyl radicals to yield bithiophene derivatives.
Side products are minimized by maintaining stoichiometric zinc and rigorous exclusion of moisture/oxygen.
Applications in Polymer Synthesis
The compound serves as a monomer for regioregular poly(3-hexylthiophene) (P3HT) via Kumada or Negishi coupling:
Key polymer characteristics:
Challenges and Optimization Strategies
Moisture Sensitivity
The organozinc intermediate is highly moisture-sensitive, necessitating Schlenk-line techniques or glovebox use.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo substituents to hydrogen, forming the corresponding thiophene derivative.
Substitution: The compound is highly reactive in substitution reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes, depending on the coupling partner used.
Scientific Research Applications
Photophysical Properties
Research has demonstrated that compounds containing the 5-bromo-4-hexylthiophene moiety exhibit interesting photophysical properties. These include significant absorption in the visible spectrum and favorable charge transport characteristics. The hexyl chain enhances solubility in organic solvents, facilitating the processing of these materials into thin films for electronic applications .
Applications in Organic Electronics
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- is primarily utilized in the development of organic photovoltaic devices and organic field-effect transistors (OFETs). Its incorporation into polymeric structures has been shown to improve the efficiency of solar cells. For example, polymers synthesized using this compound have demonstrated medium bandgap properties that are ideal for non-fullerene organic solar cells .
Case Study: Organic Photovoltaics
A notable study investigated the use of a polymer synthesized from Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- in a bulk heterojunction solar cell configuration. The device achieved an efficiency of over 10%, attributed to the optimal energy level alignment and improved charge mobility facilitated by the thiophene units .
Table: Comparison of Photovoltaic Performance
| Polymer Structure | Efficiency (%) | Mobility (cm²/Vs) | Bandgap (eV) |
|---|---|---|---|
| PCDTBT (Polymer based on 5-bromo-4-hexyl) | 10.2 | 0.1 | 1.9 |
| P(Cbz-alt-TBT) | 9.8 | 0.05 | 1.8 |
| Novel Polythiophene | 11.0 | 0.15 | 1.85 |
Mechanism of Action
The compound exerts its effects primarily through its reactivity in organometallic reactions. In Suzuki–Miyaura coupling, the zinc atom facilitates the transmetalation step, transferring the thiophene moiety to a palladium catalyst, which then undergoes reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
a) Substituted Bromo-Thienyl Metal Complexes
- Zinc vs. Other Metals : Compared to copper or nickel analogs (e.g., copper(II) bromothienyl complexes), the zinc derivative exhibits distinct coordination geometry and redox inactivity, favoring applications in catalysis or materials science. Zinc’s lower oxidation state reduces susceptibility to redox-driven decomposition .
- Synthesis Conditions : The use of activated zinc in acetic acid or hydrochloric acid (as in and ) contrasts with harsher conditions for transition metals like nickel, which often require anhydrous solvents or elevated temperatures .
b) Brominated Organic Analogs
- 2-Bromo-4-Methyl Derivatives : Compared to 2-bromo-4-methylthiophene (), the hexyl substituent in the zinc compound increases steric hindrance and lipophilicity, reducing volatility and altering reactivity in nucleophilic substitutions. For instance, the hexyl chain may slow debromination reactions observed in simpler α-bromo ketones with triphenylphosphine .
Reactivity and Stability
- Debromination Resistance : Unlike α-bromo ketones, which undergo debromination with triphenylphosphine or zinc in acidic conditions (), the zinc-thienyl complex’s bromine atoms are stabilized by the aromatic thienyl ring and metal coordination, reducing susceptibility to elimination .
- Thermal Stability : The hexyl group may enhance thermal stability compared to shorter-chain analogs (e.g., methyl or ethyl derivatives), as seen in related brominated esters ().
Spectroscopic and Analytical Data
Table 2: Comparative Spectroscopic Data
Biological Activity
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- is a complex organometallic compound characterized by its unique structural features, including a zinc atom coordinated with a bromo-substituted thienyl group. Its molecular formula is C10H14Br2SZn, indicating the presence of bromine and sulfur alongside carbon and hydrogen. This compound has attracted attention in various fields, particularly in organic electronics and materials science, due to its potential applications in semiconductors and photovoltaic devices.
Synthesis
The synthesis of zinc, bromo(5-bromo-4-hexyl-2-thienyl)- typically involves several steps, including the formation of the thienyl group followed by coordination with zinc. The specific synthetic routes can vary but often include reactions that facilitate the introduction of the hexyl group and bromination at the 5-position of the thiophene ring.
Biological Activity
The biological activity of zinc, bromo(5-bromo-4-hexyl-2-thienyl)- is primarily assessed through its interaction with biological systems and other materials. Notably, compounds containing thiophene rings have been reported to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties .
- Antimicrobial Activity : Compounds similar to zinc, bromo(5-bromo-4-hexyl-2-thienyl)- have shown effectiveness against various pathogens. The presence of bromine in the structure often enhances the antimicrobial properties due to its ability to disrupt microbial membranes or interfere with metabolic processes .
- Cellular Interaction : The compound's interaction with cellular components can lead to significant biological effects. For instance, studies have shown that thiophene derivatives can interact with DNA and proteins, potentially leading to alterations in gene expression or protein function .
- Zinc Binding Properties : The compound's ability to bind zinc ions is crucial for its biological activity. Zinc plays a vital role in numerous biological processes, including enzyme function and cellular signaling. The chelation properties of this compound allow it to modulate zinc availability within cells .
Case Studies
Several studies have explored the biological implications of compounds related to zinc, bromo(5-bromo-4-hexyl-2-thienyl)-:
- Antibacterial Efficacy : A study demonstrated that similar thiophene derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with bacterial respiration pathways .
- Antitumor Activity : Research indicated that thiophene-based compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests potential therapeutic applications in oncology .
- Electrochemical Properties : Investigations into the electrochemical behavior of zinc, bromo(5-bromo-4-hexyl-2-thienyl)- revealed its potential as an electron donor in various redox reactions, which may enhance its utility in bioelectronic applications .
Comparative Analysis
The following table summarizes structural features and biological activities of compounds related to zinc, bromo(5-bromo-4-hexyl-2-thienyl)-:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- | Bromo-substituted thiophene; hexyl group | Antibacterial; Antitumor |
| 5-Bromo-4-methylthiophene | Smaller alkyl group | Moderate antimicrobial activity |
| 5-Bromo-3-pentylthiophene | Different alkyl chain length | Enhanced solubility |
| 4-Hexylthiophene | Non-brominated thiophene | Base structure for modifications |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
